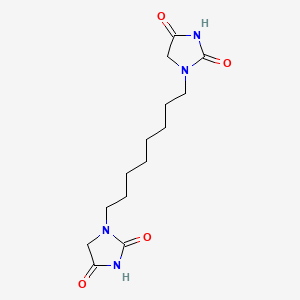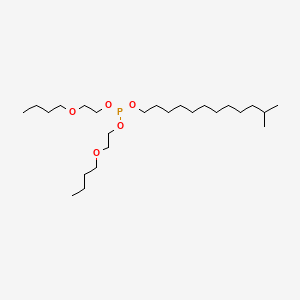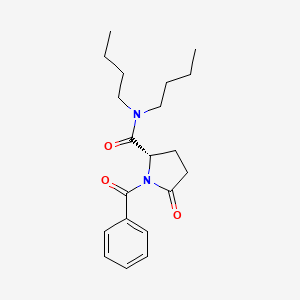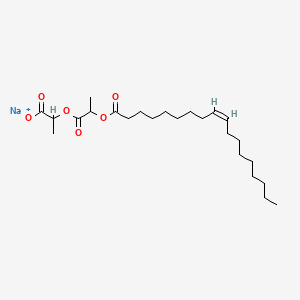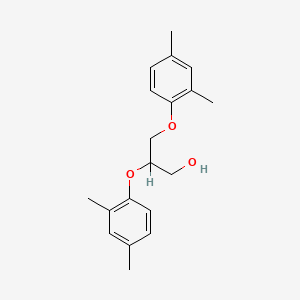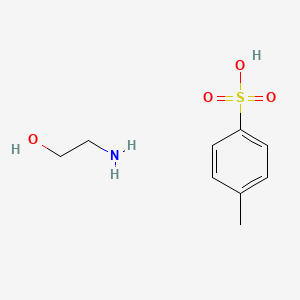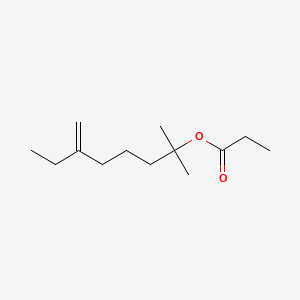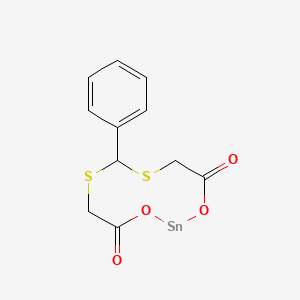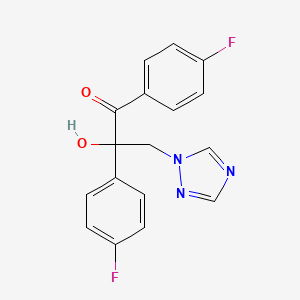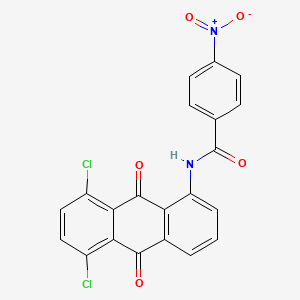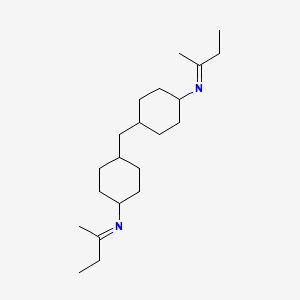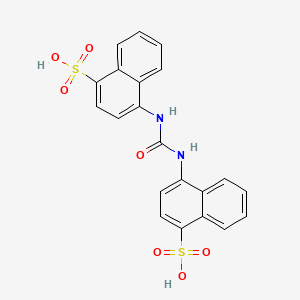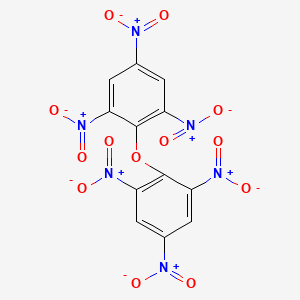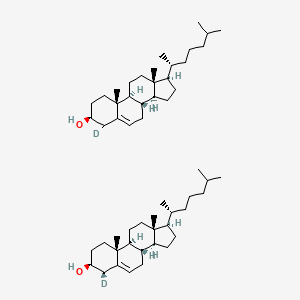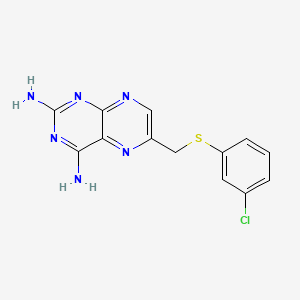
2,4-Pteridinediamine, 6-((3-chlorophenylthio)methyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pteridinediamine, 6-((3-chlorophenylthio)methyl) is a complex organic compound with the molecular formula C₁₃H₁₁ClN₆S. This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((3-chlorophenylthio)methyl) typically involves multiple steps. One common method starts with the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. This reaction is quenched with alcohols and dispersed using an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride. The hydrochloride is then neutralized with ammonia water to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
2,4-Pteridinediamine, 6-((3-chlorophenylthio)methyl) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
2,4-Pteridinediamine, 6-((3-chlorophenylthio)methyl) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,4-Pteridinediamine, 6-((3-chlorophenylthio)methyl) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
6-(Chloromethyl)-2,4-pteridinediamine: Shares a similar core structure but differs in the substituent groups.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2,4-Pteridinediamine, 6-((3-chlorophenylthio)methyl) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
174654-78-5 |
|---|---|
分子式 |
C13H11ClN6S |
分子量 |
318.79 g/mol |
IUPAC名 |
6-[(3-chlorophenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C13H11ClN6S/c14-7-2-1-3-9(4-7)21-6-8-5-17-12-10(18-8)11(15)19-13(16)20-12/h1-5H,6H2,(H4,15,16,17,19,20) |
InChIキー |
XHWJTTUZCGFEJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


